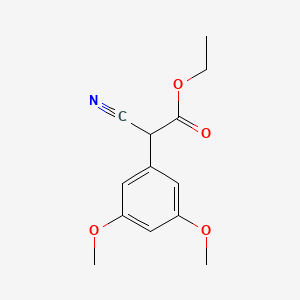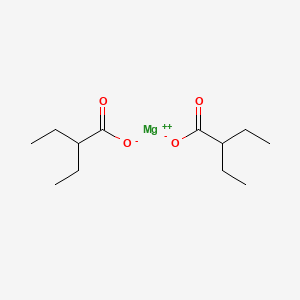
2-氰基-2-(3,5-二甲氧基苯基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is 1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis
While specific reactions involving Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate are not detailed in the search results, related compounds like ethyl cyanoacetate are known to participate in reactions such as the Knoevenagel condensation . This reaction involves the condensation of a carbonyl compound with an active methylene group, a functional group present in Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 249.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
储氢和绿色化学
虽然没有明确提及,但 2-氰基-2-(3,5-二甲氧基苯基)乙酸乙酯可以与涉及乙酸乙酯的研究相关,因为它们具有结构相似性和化学转化的潜力。例如,乙酸乙酯已被研究其在液体有机氢载体 (LOHC) 循环中的作用,利用生物乙醇作为可再生氢载体。这个过程很有吸引力,因为它使用了绿色产品、对环境的影响很小,并且在氢气的储存和回收中具有高能效的潜力。该研究强调了催化剂和最佳操作条件对 LOHC 循环效率的重要性,突出了乙基衍生物在可持续能源解决方案中的更广泛应用 (Santacesaria 等人,2023)。
工业溶剂应用
此外,乙酸乙酯的应用延伸到其在各种工业过程中的溶剂用途,例如在油漆、涂料和香料的生产中。这项研究回顾了乙酸乙酯生产的工艺强化技术,突出了优化这些工艺的环境和经济效益。该研究探讨了工艺参数(例如流速、催化剂选择和能耗)的重要性,强调了生产效率和环境可持续性之间的微妙平衡 (Patil & Gnanasundaram,2020)。
环境和健康安全
乙酸乙酯的环境和健康安全方面也得到了探索,特别是在太空飞行等情况下,已确定其最大允许浓度以确保宇航员安全。这项研究强调了了解常用工业化合物的毒理学特征以保护人类健康在各种职业和生活环境中的重要性 (Williams & Ryder,2023)。
生物降解研究
还对相关化合物(如乙基叔丁基醚 (ETBE))进行了生物降解研究,以了解它们在土壤和地下水中的归宿。这些研究提供了对乙基衍生物的微生物降解途径及其环境影响的见解。识别降解 ETBE 的微生物并了解其代谢途径对于制定减轻这些化合物对环境影响的策略至关重要 (Thornton 等人,2020)。
安全和危害
作用机制
Target of Action
It is known that cyanoacetate, a functional group present in the compound, can react at the nitrile group in various ways .
Mode of Action
It can be inferred from the properties of cyanoacetate that it may undergo hydrogenation leading to the β-amino acid β-alanine, or nucleophilic attack at the carbon, as a step in the synthesis of many heterocycles .
Biochemical Pathways
The compound’s cyanoacetate functionality suggests it may be involved in the synthesis of many heterocycles .
生化分析
Biochemical Properties
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of electrons and the subsequent biochemical transformations .
Cellular Effects
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered gene expression patterns and metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate remains stable under specific storage conditions but may degrade under prolonged exposure to light or heat. Long-term in vitro and in vivo studies have indicated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without significant toxicity .
Metabolic Pathways
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s overall activity and efficacy. Additionally, Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis .
Transport and Distribution
Within cells and tissues, Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate into mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .
属性
IUPAC Name |
ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUAJJHYTZRNHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B1370458.png)









